molecular formula C14H13BrO2 B8450422 2-Bromo-3',5'-dimethoxybiphenyl

2-Bromo-3',5'-dimethoxybiphenyl

Cat. No. B8450422
M. Wt: 293.15 g/mol
InChI Key: IWLDSTZLVWVFJN-UHFFFAOYSA-N
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Patent
US08975443B2

Procedure details

To a 250-mL round bottom flask equipped with a magnetic stir bar was added water (41 mL) and 1,2-dimethoxyethane (41 mL). The solution was sparged with nitrogen for 20 minutes, and then potassium carbonate (11.1 g, 81.0 mmol, 3 equiv), 2-bromophenylboronic acid (6.35 g, 31.6 mmol, 0.98 equiv) and 1-bromo-3,5-dimethoxybenzene (7.00 g, 32.2 mmol, 1 equiv) were added. The flask was purged with N2 for 10 minutes before finally adding palladium(II) acetate (145 mg, 0.645 mmol, 0.02 equiv) and triphenylphosphine (677 mg, 2.58 mmol, 0.08 equiv). The reaction mixture was heated to 85° C. under a positive pressure of nitrogen for 16 hours. After cooling to room temperature, the phases were partitioned. The organic phase was collected and the aqueous phase was washed with ethyl acetate (3×20 mL). The combined organic fractions were washed with brine (50 mL), dried over sodium sulfate, filtered, and concentrated on a rotary evaporator. The crude yellow oil was purified by column chromatography on the Isco (120-g column; gradient: 2 column volumes heptane, ramp up to 94:6 heptane:ethyl acetate over 8 column volumes, hold at 94:6 for 6 column volumes) to afford the title compound as a colorless oil (4.51 g, 94 area % by HPLC, 48% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.68-7.62 (m, 1H), 7.40-7.31 (m, 2H), 7.24-7.15 (m, 1H), 6.55 (d, J=2.3 Hz, 2H), 6.50 (t, J=2.3 Hz, 1H), 3.83 (s, 6H). 13C NMR (100 MHz, CDCl3) δ ppm 159.8, 142.6, 142.1, 132.8, 130.7, 128.5, 127.0, 122.1, 107.4, 99.6, 55.5.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
677 mg
Type
reactant
Reaction Step Two
Quantity
145 mg
Type
catalyst
Reaction Step Two
Quantity
41 mL
Type
solvent
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1B(O)O.Br[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[CH:19]=1.N#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.COCCOC.O>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[CH:19]=1 |f:0.1.2,7.8.9|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.35 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)B(O)O
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
677 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
145 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
41 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
41 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250-mL round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The solution was sparged with nitrogen for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the phases were partitioned
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
WASH
Type
WASH
Details
the aqueous phase was washed with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude yellow oil was purified by column chromatography on the Isco (120-g column

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=CC(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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